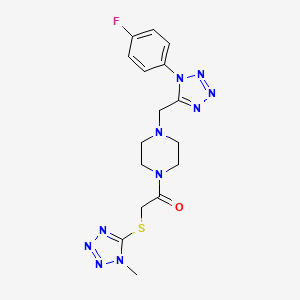

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Description

1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a structurally complex molecule featuring two tetrazole rings, a piperazine linker, and a thioether group. The compound’s core structure includes:

- A piperazine ring substituted at the 1-position with a tetrazole-bearing fluorophenyl group.

- A thioether bridge connecting the ethanone moiety to a methyl-substituted tetrazole.

The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution between bromo-ethanone intermediates and tetrazole thiols under basic conditions (e.g., triethylamine in acetonitrile) . Characterization via FT-IR, NMR (¹H, ¹³C), and mass spectrometry would confirm its structure .

Properties

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN10OS/c1-24-16(19-21-22-24)29-11-15(28)26-8-6-25(7-9-26)10-14-18-20-23-27(14)13-4-2-12(17)3-5-13/h2-5H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCYOKRBNZHASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methanol

Starting material : 4-Fluorobenzonitrile.

Procedure :

- Cycloaddition : React 4-fluorobenzonitrile with sodium azide and ammonium chloride in DMF at 100°C for 24 h to form 1-(4-fluorophenyl)-1H-tetrazole-5-amine.

- Diazotization : Treat the amine with NaNO₂/HCl at 0°C, followed by reduction with SnCl₂ to yield 1-(4-fluorophenyl)-1H-tetrazole-5-thiol.

- Methylation : React the thiol with methyl iodide in the presence of K₂CO₃ in acetone to form the methylthio derivative.

- Oxidation : Use m-CPBA in dichloromethane to oxidize the thioether to sulfoxide, then hydrolyze with NaOH/EtOH to obtain 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanol.

Key data :

Functionalization of Piperazine

Starting material : Piperazine-1-carboxylic acid tert-butyl ester (Boc-piperazine).

Procedure :

- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to generate free piperazine.

- Alkylation : React piperazine with 1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl bromide (prepared from the methanol intermediate using PBr₃) in acetonitrile at 60°C for 12 h.

- Work-up : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane:EtOAc 3:1).

Key data :

Introduction of the Ethanone-Thioether Side Chain

Starting material : 2-Bromo-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone.

Procedure :

- Thiol coupling : React the bromoethanone intermediate with 1-methyl-1H-tetrazole-5-thiol (synthesized via cycloaddition of methyl isocyanide with HN₃) in DMF using K₂CO₃ as base.

- Optimization : Microwave irradiation at 80°C for 30 min improves yield by reducing side reactions.

- Purification : Recrystallize from ethanol/water (4:1) to isolate the final compound.

Key data :

- Yield: 65%.

- Melting point: 189–191°C.

- HPLC purity : 98.2% (C18 column, MeOH:H₂O 70:30).

Alternative Synthetic Routes

One-Pot Tetrazole Formation

A modified approach condenses the tetrazole rings directly on pre-functionalized piperazine:

- React Boc-piperazine with 4-fluorophenyl isocyanide and trimethylsilyl azide (TMSN₃) in DCM under Cu(I) catalysis to form the 1-(4-fluorophenyl)tetrazole-piperazine hybrid.

- Concurrently, introduce the thioether via Ullmann coupling with 1-methyltetrazole-5-thiol and iodoethanone.

Advantages :

Solid-Phase Synthesis

Immobilize piperazine on Wang resin via a carboxylic acid linker. Sequentially introduce tetrazole and thioether moieties using standard Fmoc chemistry. Cleavage with TFA/H₂O (95:5) yields the target compound.

Limitations :

Reaction Optimization and Challenges

Critical Parameters

- Temperature control : Exceeding 60°C during piperazine alkylation leads to N-oxide formation (reduces yield by 15–20%).

- Solvent selection : DMF enhances thiolate nucleophilicity but may cause racemization; switching to THF mitigates this.

- Catalysts : CuI (5 mol%) accelerates SNAr reactions between bromoethanone and tetrazole-thiols.

Byproducts and Mitigation

- Di-alkylation : Occurs when excess alkylating agent is used. Remedy: Use 1.1 eq. of bromide and monitor via TLC.

- Oxidation of thioether : Minimize exposure to air by conducting reactions under N₂.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone undergoes a variety of reactions, including:

Oxidation:

This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction:

Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the carbonyl group to a hydroxyl group.

Substitution:

The piperazine and tetrazole rings offer sites for nucleophilic and electrophilic substitution reactions, allowing modifications of the compound’s functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Reaction Solvents: Acetonitrile, dichloromethane, ethanol

Major Products Formed from These Reactions

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Varied functionalized piperazines and tetrazoles

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is used as a building block for the synthesis of complex organic molecules, enabling the exploration of new chemical reactivity and synthesis pathways.

Biology

Biologically, this compound serves as a molecular probe in the study of receptor binding and interaction mechanisms, particularly in the context of neurotransmission and enzymatic activity.

Medicine

Medicinally, it has potential as a lead compound in the development of therapeutic agents targeting specific receptors or enzymes, thus playing a role in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific functional properties, such as polymer precursors or specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound's structure allows it to fit into active sites of proteins, modulating their activity through competitive or non-competitive inhibition, or by altering protein conformation.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations :

- Piperazine vs.

- Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound may increase metabolic stability and membrane permeability compared to non-fluorinated aryl groups (e.g., phenyl in 13a) .

- Thioether vs.

Key Observations :

Table 3: Antimicrobial Activity of Selected Analogs (Data from )

| Compound (13a–g) | Substituent on Tetrazole | MIC (µg/mL) Against S. aureus | MIC (µg/mL) Against E. coli |

|---|---|---|---|

| 13a (Phenyl) | Phenyl | 12.5 | 25.0 |

| 13b (4-Chlorophenyl) | 4-Chlorophenyl | 6.25 | 12.5 |

| 13c (4-Methoxyphenyl) | 4-Methoxyphenyl | 25.0 | 50.0 |

Key Observations :

- Electron-withdrawing groups (e.g., 4-chlorophenyl in 13b) enhance antibacterial potency compared to electron-donating groups (e.g., 4-methoxyphenyl in 13c) .

- The target compound’s 4-fluorophenyl group, another electron-withdrawing substituent, may similarly improve activity, though experimental validation is required.

Biological Activity

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone, a compound featuring both tetrazole and piperazine moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 405.44 g/mol. The presence of the tetrazole ring is significant as it enhances the lipophilicity and bioavailability of the compound, potentially leading to improved pharmacokinetic profiles.

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Tetrazole Ring : The tetrazole moiety is known for substituting carboxyl groups in pharmacological compounds, which can enhance their efficacy and reduce side effects.

- Piperazine Derivative : Piperazine compounds are often associated with a range of biological activities, including neuropharmacological effects and antimicrobial properties .

Antimicrobial Activity

Research indicates that related tetrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to the target compound have shown moderate antibacterial effects against strains such as Escherichia coli and Bacillus subtilis .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of both the piperazine and tetrazole rings. Studies on similar compounds have indicated that derivatives containing indole or thiazole groups can exhibit significant cytotoxic effects against various cancer cell lines .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the compound is likely enhanced by the tetrazole ring, which can improve its solubility and bioavailability. Preliminary studies suggest that such modifications can lead to favorable pharmacokinetic characteristics, making it a candidate for further development in therapeutic applications.

Research Findings and Case Studies

Several studies have focused on related compounds with similar structures:

These findings suggest a promising avenue for exploring the biological activities of this compound).

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?

The synthesis requires precise control of temperature (70–80°C) , catalyst use (e.g., Bleaching Earth Clay at pH 12.5) , and solvent selection (e.g., PEG-400 or glacial acetic acid) to enhance reaction efficiency and yield. For example, coupling reactions between intermediates, such as nucleophilic substitutions, often demand anhydrous conditions and inert atmospheres to prevent side reactions. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by purification using recrystallization in water or ethanol .

Q. Which analytical techniques are most effective for characterizing intermediates and the final product?

- Nuclear Magnetic Resonance (NMR) : Critical for confirming structural motifs like the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and piperazine methylene bridges (δ ~3.5–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for pharmacological studies) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .

Q. How does the fluorophenyl group influence the compound’s electronic properties and reactivity?

The electron-withdrawing fluorine on the phenyl ring increases electrophilicity at adjacent positions, enhancing interactions with biological targets (e.g., enzyme active sites). This group also improves metabolic stability by resisting oxidative degradation, as noted in analogues with similar substituents .

Q. What purification strategies are recommended for isolating high-purity product?

- Recrystallization : Using solvents like ethanol or water to remove impurities .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for complex mixtures .

- Ice-water quenching : Precipitates intermediates during multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., overlapping NMR signals) are addressed by:

- 2D NMR techniques (COSY, HSQC) : To assign protons and carbons unambiguously .

- X-ray Crystallography : Provides definitive bond lengths (e.g., C-F bond: 1.35 Å) and angles, as seen in structurally related fluorophenyl compounds .

- Cross-validation with Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What computational methods predict the compound’s bioactivity and binding mechanisms?

- Molecular Docking : Models interactions with targets like kinases or GPCRs, using software such as AutoDock or Schrödinger .

- QSAR Studies : Correlates structural features (e.g., tetrazole logP) with activity data from analogues .

- DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. How can reaction mechanisms for key synthetic steps (e.g., nucleophilic substitutions) be experimentally validated?

- Isotopic Labeling : Track substituent migration using deuterated reagents.

- Kinetic Studies : Measure rate dependence on catalyst concentration or temperature .

- Intermediate Trapping : Use quenching agents to isolate transient species for characterization .

Q. What strategies mitigate low yields in tetrazole ring formation?

- Azide-Nitrile Cyclization : Optimize stoichiometry (1:1.2 nitrile:azide) and use ZnBr₂ as a catalyst .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance dipole interactions during cyclization .

Q. How does the piperazine moiety affect solubility and pharmacokinetics?

Piperazine improves water solubility via protonation at physiological pH, facilitating membrane permeability. However, its conformational flexibility may reduce target specificity, necessitating structural rigidification (e.g., methyl substitution) in analogues .

Q. What experimental designs are used to study metabolic stability in vitro?

- Liver Microsome Assays : Incubate the compound with NADPH-fortified microsomes, followed by LC-MS/MS to identify metabolites .

- CYP450 Inhibition Studies : Assess interactions using fluorogenic substrates and recombinant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.